molecular formula C10H15N5O B8293173 4-(6-Amino-9-methyl-9H-purin-2-yl)butan-2-ol

4-(6-Amino-9-methyl-9H-purin-2-yl)butan-2-ol

Cat. No. B8293173
M. Wt: 221.26 g/mol
InChI Key: XEXWEJHSNUTZSB-UHFFFAOYSA-N
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Patent
US09133197B2

Procedure details

4-(6-Amino-9-methyl-9H-purin-2-yl)but-3-yn-2-ol (1.5 g, 6.88 mmol) was placed in an autoclave with ethanol (30 ml) and palladium 10% on graphite (0.350 g, 20% in weight) was added. The mixture was stirred overnight under 4 atm of hydrogen at 50° C. The catalyst was filtered off through Celite and the resulting solution was evaporated under reduced pressure, to give a residue that was used without any further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]([C:11]#[C:12][CH:13]([OH:15])[CH3:14])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:16].[H][H]>[Pd].C(O)C>[NH2:1][C:2]1[N:10]=[C:9]([CH2:11][CH2:12][CH:13]([OH:15])[CH3:14])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:16]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=C2N=CN(C2=NC(=N1)C#CC(C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through Celite
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was used without any further purification

Outcomes

Product
Name
Type
Smiles
NC1=C2N=CN(C2=NC(=N1)CCC(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.